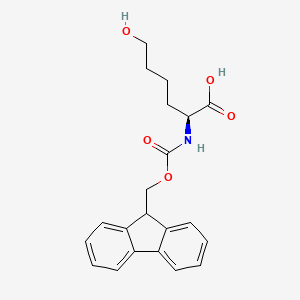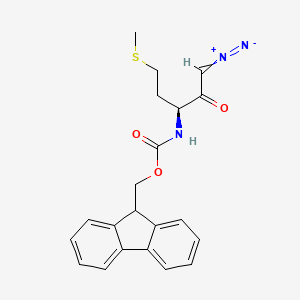
Fmoc-D-Methioninsulfon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-methionine sulfone is a compound with the molecular formula C20H21NO6S . It is also known by other names such as Fmoc-D-Met (O2)-OH . The compound has a molecular weight of 403.5 g/mol .
Synthesis Analysis
The solid-phase synthesis of Met-containing peptides using a fluorenylmethoxycarbonyl (Fmoc)/ tert-butyl (tBu) protection scheme is inevitably accompanied by two stubborn side reactions, namely, oxidation and S-alkylation (tert-butylation), which result in the formation of Met (O) and sulfonium salt impurities of the target peptide, respectively . These two reactions are acid-catalyzed, and they occur during the final trifluoroacetic (TFA)-based acidolytic cleavage step .Molecular Structure Analysis
The InChI of Fmoc-D-methionine sulfone isInChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 . The compound has a Canonical SMILES of CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 . Chemical Reactions Analysis
The solid-phase synthesis of Met-containing peptides using a fluorenylmethoxycarbonyl (Fmoc)/ tert-butyl (tBu) protection scheme is inevitably accompanied by two stubborn side reactions, namely, oxidation and S-alkylation (tert-butylation), which result in the formation of Met (O) and sulfonium salt impurities of the target peptide, respectively . These two reactions are acid-catalyzed, and they occur during the final trifluoroacetic (TFA)-based acidolytic cleavage step .Physical And Chemical Properties Analysis
Fmoc-D-methionine sulfone is a white crystalline powder . It has a molecular weight of 403.5 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 .Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-D-Methioninsulfon ist ein Standardbaustein für die Einführung von Methioninsulfonresten durch Fmoc-Festphasenpeptidsynthese (SPPS) {svg_1}. Dieser Prozess wird bei der Herstellung von Peptiden verwendet, bei denen es sich um kurze Ketten von Aminosäuremonomeren handelt, die durch Peptidbindungen miteinander verbunden sind.
Management von posttranslationalen Modifikationen
Methionin (Met) ist eine der am leichtesten oxidierbaren Aminosäuren. Es können sowohl Sulfoxid- als auch Sulfongruppen gebildet werden, wobei letztere in biologischen Systemen irreversibel sind, was wichtige Konsequenzen für Proteinwechselwirkungen und -strukturierung hat {svg_2}. This compound wird bei der Synthese von Peptiden verwendet, die Methioninsulfoxid enthalten, eine posttranslationale Modifikation, die in Proteinen auftreten kann und ihre Funktion beeinflusst {svg_3}.
Untersuchung von oxidativem Stress
Die Oxidation von Methioninresten zu Methioninsulfoxid ist eine häufige posttranslationale Modifikation, die unter Bedingungen oxidativen Stresses auftritt {svg_4}. This compound kann verwendet werden, um Peptide mit oxidierten Methioninresten zu synthetisieren, wodurch Forscher die Auswirkungen von oxidativem Stress auf Proteine untersuchen können {svg_5}.
Alzheimer-Forschung
Im Kontext der Alzheimer-Forschung wurde gezeigt, dass die Oxidation von Methioninresten im β-Amyloid-Peptid die Aggregation und Toxizität des Peptids verringert {svg_6}. This compound kann verwendet werden, um oxidierte Versionen des β-Amyloid-Peptids zu synthetisieren, was ein wertvolles Werkzeug für die Erforschung der Krankheit darstellt {svg_7}.
Protein-Protein-Interaktionsstudien
Die Oxidation von Methioninresten kann Protein-Protein-Interaktionen beeinflussen {svg_8}. Durch die Verwendung von this compound zur Einführung von oxidierten Methioninresten in Peptide können Forscher untersuchen, wie diese Modifikationen die Wechselwirkungen zwischen Proteinen beeinflussen {svg_9}.
Entwicklung von Therapeutika
Die Fähigkeit, mit this compound spezifische Modifikationen in Peptide einzuführen, kann bei der Entwicklung von Therapeutika nützlich sein {svg_10}. So könnte die Einführung von oxidierten Methioninresten in ein Peptid beispielsweise seine Aktivität oder Stabilität verändern und so ein Mittel zur Optimierung seiner therapeutischen Eigenschaften bieten {svg_11}.
Wirkmechanismus
Target of Action
Fmoc-D-Methionine Sulfone, also known as Fmoc-D-Met(O2)-OH, is primarily used in the field of proteomics research . Its primary targets are amino acids in peptide chains . The compound is used as a protecting group for these amino acids during peptide synthesis .
Mode of Action
The Fmoc group in Fmoc-D-Methionine Sulfone acts as a protecting group for the amine group of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the chemical formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The primary biochemical pathway involved with Fmoc-D-Methionine Sulfone is peptide synthesis . During this process, the Fmoc group protects the amine group of the amino acid, allowing peptide bonds to form without interference. Once the peptide chain is formed, the Fmoc group is removed, typically using a base like piperidine .
Pharmacokinetics
It’s important to note that the compound issolid at room temperature and is typically stored at 4°C .
Result of Action
The use of Fmoc-D-Methionine Sulfone in peptide synthesis results in the formation of desired peptide chains with high efficiency . The Fmoc group’s ability to protect the amine group of amino acids and then be readily removed allows for the successful synthesis of complex peptides .
Action Environment
The action of Fmoc-D-Methionine Sulfone is influenced by the chemical environment in which it is used. For instance, the introduction of the Fmoc group is typically carried out in the presence of a base . The removal of the Fmoc group, on the other hand, requires a basic environment . Therefore, the pH and the presence of certain chemicals can significantly impact the efficacy of Fmoc-D-Methionine Sulfone in peptide synthesis .
Zukünftige Richtungen
The use of polar methionine sulfoxide as a building block in solid-phase peptide synthesis improves the synthesis quality and yields the crude peptide, with significantly improved solubility compared to the reduced species . This facilitates the otherwise often laborious peptide purification by high-performance liquid chromatography . The subsequent reduction proceeds quantitatively . This approach has been optimized with the methionine-rich Tar-DNA-binding protein 43 (307–347), but is also more generally applicable, as demonstrated by the syntheses of human calcitonin and two aggregation-prone peptides from the human prion protein .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLKPACOHZKRFM-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














